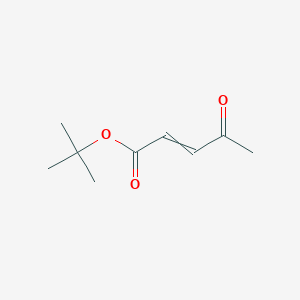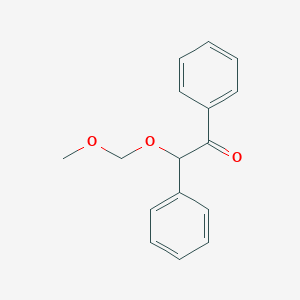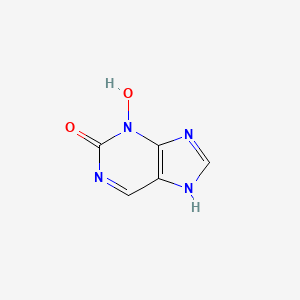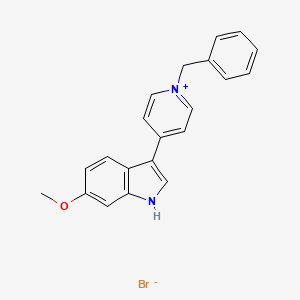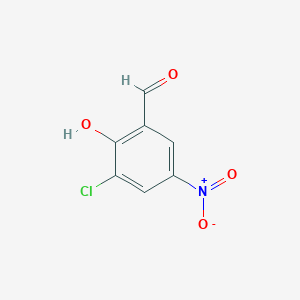![molecular formula C7H9Br B14643833 1-Bromo-2-methylidenespiro[2.3]hexane CAS No. 55392-87-5](/img/structure/B14643833.png)
1-Bromo-2-methylidenespiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylidenespiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure. The compound features a bromine atom and a methylene group attached to a spiro[2.3]hexane framework. This structural arrangement imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-methylidenespiro[2.3]hexane typically involves the bromination of 2-methylidenespiro[2.3]hexane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination techniques with optimizations for large-scale synthesis. These optimizations may include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-methylidenespiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. These reactions are typically facilitated by strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Addition Reactions: The methylene group in this compound can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH may yield 2-methylidenespiro[2.3]hexanol, while elimination with KOH may produce 2-methylidenespiro[2.3]hexene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylidenespiro[2.3]hexane has several applications in scientific research, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: Researchers are exploring the potential of this compound as a building block for the development of new pharmaceuticals. Its spirocyclic framework is of particular interest for designing molecules with enhanced biological activity.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methylidenespiro[2.3]hexane in various reactions involves the interaction of its bromine atom and methylene group with different reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton from the methylene group, leading to the formation of a double bond and the release of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylidenespiro[2.3]hexane can be compared with other spirocyclic bromides, such as 1-Bromo-2-methylidenespiro[3.3]heptane and 1-Bromo-2-methylidenespiro[4.3]octane. These compounds share similar structural features but differ in the size of their spirocyclic rings. The unique aspect of this compound lies in its smaller ring size, which imparts distinct reactivity and stability compared to its larger counterparts .
Eigenschaften
CAS-Nummer |
55392-87-5 |
|---|---|
Molekularformel |
C7H9Br |
Molekulargewicht |
173.05 g/mol |
IUPAC-Name |
1-bromo-2-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H9Br/c1-5-6(8)7(5)3-2-4-7/h6H,1-4H2 |
InChI-Schlüssel |
VQZWZWXYRVURKA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(C12CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


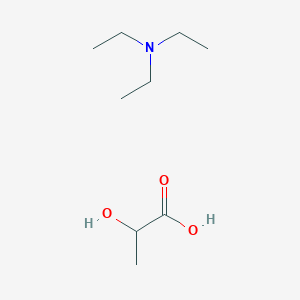
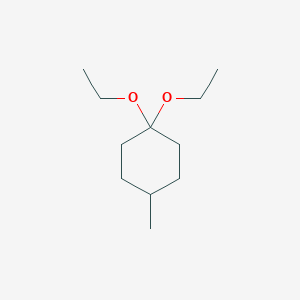
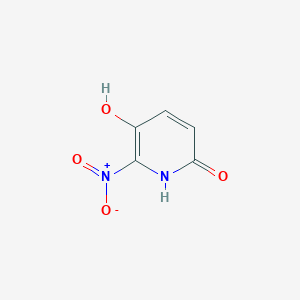
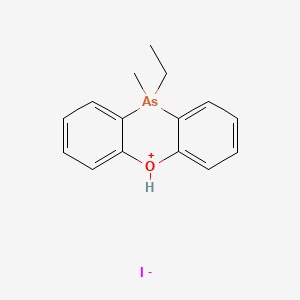
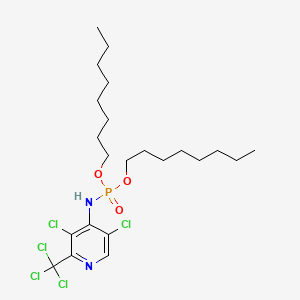
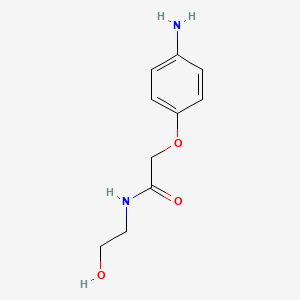
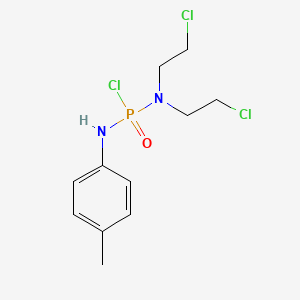
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
